molecular formula C8H3Cl2F5O2 B1410434 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene CAS No. 1806354-11-9

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B1410434
CAS No.: 1806354-11-9
M. Wt: 297 g/mol
InChI Key: MOVAAIGLIMIZKI-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3Cl2F5O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a chlorinated benzene ring. One common method involves the use of halogen exchange reactions, where a precursor compound undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
  • 1,5-Dichloro-2-(difluoromethyl)-3-(trifluoromethoxy)benzene

Uniqueness

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to the combination of difluoromethoxy and trifluoromethoxy groups on the benzene ring, which imparts distinct chemical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVAAIGLIMIZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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